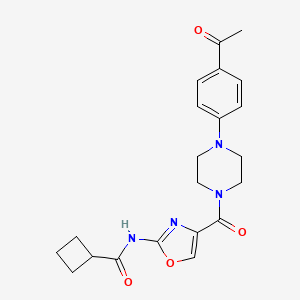

N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide

説明

N-(4-(4-(4-Acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide is a synthetic small molecule characterized by a central oxazole ring linked to a piperazine-carboxamide moiety and a cyclobutanecarboxamide group. The piperazine ring is substituted with a 4-acetylphenyl group, contributing to its unique electronic and steric profile.

特性

IUPAC Name |

N-[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-14(26)15-5-7-17(8-6-15)24-9-11-25(12-10-24)20(28)18-13-29-21(22-18)23-19(27)16-3-2-4-16/h5-8,13,16H,2-4,9-12H2,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBSHSVMZXAIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine and oxazole intermediates. The piperazine derivative can be synthesized through acylation reactions involving piperazine and acylation reagents such as methacrylic anhydride or benzoyl chloride . The oxazole ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

化学反応の分析

Types of Reactions

N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The piperazine and oxazole rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group could yield carboxylic acids, while reduction of the carbonyl groups could yield alcohols or amines.

科学的研究の応用

N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide is a complex organic compound with an intricate structure featuring a piperazine ring, an oxazole moiety, and a cyclobutanecarboxamide group. This combination of functional groups suggests potential biological activity and chemical reactivity, making it useful in scientific research.

Synthesis

The synthesis of N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide typically involves multi-step organic reactions.

Potential Applications

N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide may have several applications:

- Interaction studies involving N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide would typically focus on

Structural Similarities and Biological Activity

Several compounds exhibit structural similarities to N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide. The table below shows some examples of compounds with structural similarities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | Contains piperazine; known FAAH inhibitor | Analgesic effects |

| N-(6-pyridin-3-yl)-5-pyridin-4-ylpyrazin-2-amines | Similar ring structures; potential anti-tubercular activity | Anti-tubercular |

| 1-benzylpiperazine derivatives | Variations on piperazine; studied for antidepressant effects | Antidepressant properties |

作用機序

The mechanism of action of N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The piperazine and oxazole rings can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Linkers

Cyclohexanecarboxamide Derivative

Compound: (R)-N-[1-Amino-3-(4-{4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carbonyl}oxazol-2-yl)-1-oxopropan-2-yl]cyclohexanecarboxamide .

- Structural Differences : Replaces cyclobutanecarboxamide with cyclohexanecarboxamide and substitutes 4-acetylphenyl with naphthalen-1-ylacetyl.

- Key Data :

- Yield: 65%

- Physical State: White solid

- HRMS: [M+H]+ calculated 365.2183, found 365.2183.

- Implications : The bulkier cyclohexane and naphthyl groups may enhance lipophilicity but reduce solubility compared to the target compound.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structural Differences : Features a 4-chlorophenyl group and ethylpiperazine instead of acetylphenyl-substituted piperazine.

- Key Data :

- Piperazine conformation: Chair conformation (confirmed by X-ray crystallography).

Analogues with Heterocyclic Modifications

Quinazoline Derivatives (A2–A6)

These compounds replace the oxazole core with a 4-oxo-3,4-dihydroquinazoline scaffold.

- Representative Examples :

- A3 (4-Fluorophenyl) : Yield 57.3%, m.p. 196.5–197.8 °C.

- A6 (4-Chlorophenyl) : Yield 48.1%, m.p. 189.8–191.4 °C.

- Key Trends :

- Fluorine/chlorine substituents at the para position improve yields compared to ortho/meta positions (e.g., A4: 45.2% yield for 2-chlorophenyl).

- Higher melting points correlate with halogenated aromatic rings.

Benzooxazole-Based Inhibitors (8g, 8h)

Examples :

Piperazine-Linked Benzooxazinone Analogues

Compound 28

Structure: 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide.

- Key Data :

- Yield: 10% (low due to steric hindrance).

- HRMS: [M+H]+ calculated 410.18226, found 410.1814.

- Implications : Pyridinyl substituents may improve solubility but complicate synthesis.

Compound 29a

Structure: 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide.

- Key Data :

- Yield: 81% (higher due to optimized coupling).

- HRMS: [M+H]+ calculated 424.19846, found 424.1975.

- Implications : Acetamide linkers improve synthetic accessibility compared to carboxamides.

Key Findings and Implications

Substituent Effects : Halogenated aromatic groups (e.g., 4-chlorophenyl in A6) improve yields and stability, while acetyl groups (as in the target compound) may enhance target binding via hydrogen bonding .

Heterocyclic Cores: Oxazole and benzooxazole cores favor planar interactions with biological targets, whereas quinazolines and benzooxazinones introduce rigidity and metabolic resistance .

Synthetic Accessibility : Piperazine-carboxamide derivatives with linear linkers (e.g., acetamide in 29a) show higher yields than bulkier analogs (e.g., 28 with 10% yield) .

Physicochemical Trends : Melting points correlate with substituent polarity; halogenated derivatives exhibit higher thermal stability .

生物活性

N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide is a complex organic compound that integrates multiple functional groups, including a piperazine ring, an oxazole moiety, and a cyclobutanecarboxamide group. This unique structure suggests potential biological activities relevant to medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide is C21H20N4O4, with a molecular weight of 392.41 g/mol. The compound is characterized by its intricate arrangement of atoms, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O4 |

| Molecular Weight | 392.41 g/mol |

| Structure Features | Piperazine ring, oxazole, cyclobutane |

| CAS Number | 1351581-84-4 |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its potential as an antitubercular agent and other therapeutic applications.

Antitubercular Activity

Research indicates that piperazine derivatives exhibit significant antitubercular properties. For instance, compounds similar to N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide have shown promising results against Mycobacterium tuberculosis.

In a study evaluating various piperazine derivatives, it was found that those with carbonyl substitutions demonstrated enhanced anti-mycobacterial activity. The compound's structural features may enhance its selectivity and potency against tuberculosis pathogens .

The proposed mechanism involves the inhibition of key enzymes involved in the metabolic pathways of Mycobacterium tuberculosis. The presence of the piperazine ring is critical for binding to these enzymes, potentially leading to reduced bacterial growth and survival.

Case Studies

Several studies have explored the biological effects of compounds related to N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide:

- Study on Antimycobacterial Activity :

- Evaluation of Cytotoxicity :

- Inhibition Studies on Enzymatic Activity :

Q & A

Q. What crystallographic methods confirm its solid-state structure?

- Answer :

- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., cyclobutane distortion).

- Cambridge Structural Database (CSD) comparison : Validates against similar piperazine-oxazole derivatives .

Q. How is enzyme kinetics data analyzed to determine inhibition mechanisms?

- Answer :

- Michaelis-Menten plots : Calculate Km and Vmax in the presence/absence of inhibitor.

- Lineweaver-Burk analysis : Distinguishes competitive vs. non-competitive inhibition.

- IC₅₀ determination : Dose-response curves using nonlinear regression (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。